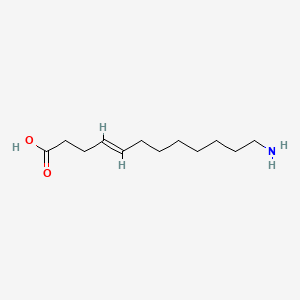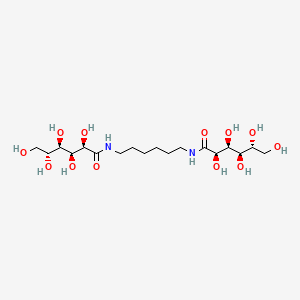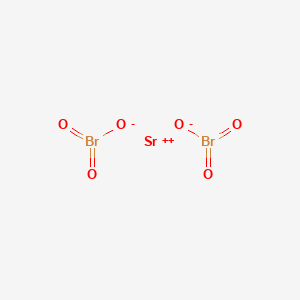
2-Thiothenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiothenoic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothenoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiothenoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in different chemical transformations .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Thiothenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiothenoic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form bonds with different biological molecules, leading to the modulation of their activity. For example, thiophene derivatives can inhibit enzymes or interact with receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound of 2-Thiothenoic acid, containing a five-membered ring with one sulfur atom.
2-Aminothiophene: A derivative with an amino group at the second position of the thiophene ring.
3-Hydroxy-2-thiophene carboxylic acid: A derivative with a hydroxyl group and a carboxylic acid group on the thiophene ring.
Uniqueness: this compound is unique due to its specific functional groups and the position of the sulfur atom within the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in scientific research and industry .
Properties
CAS No. |
49628-34-4 |
|---|---|
Molecular Formula |
C5H4OS2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
thiophene-2-carbothioic S-acid |
InChI |
InChI=1S/C5H4OS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) |
InChI Key |
JOCRHSHXHVVIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















